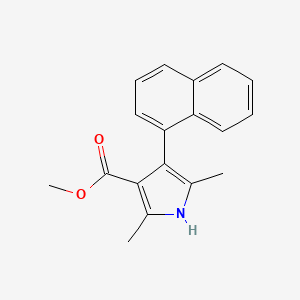![molecular formula C22H32N6O B5601684 N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)
N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules involving imidazole and pyridine derivatives has been explored through various methodologies. For instance, a related compound, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized through a multi-step process starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, achieving a chemical yield of 13-14% after several steps (Wang et al., 2018). Such methodologies highlight the complexity and challenges in synthesizing these molecules, including the need for careful optimization of conditions to achieve desired yields.
Molecular Structure Analysis
The structural analysis of imidazole and pyridine-based compounds is crucial for understanding their reactivity and potential applications. The molecular structure is often determined using spectroscopic methods and, in some cases, X-ray crystallography. For example, compounds with similar frameworks have been characterized to confirm their structure and to study their stability and reactivity (Alcarazo et al., 2005).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with various reagents and participation in numerous chemical reactions. For instance, the synthesis and reactivity of imidazo[1,5-a]pyridines, a core structure similar to our compound of interest, have been explored to generate new types of stable N-heterocyclic carbenes (Alcarazo et al., 2005). These studies provide insights into the chemical properties that can be leveraged for further chemical transformations.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, compounds with structures resembling N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide have been explored for their potential therapeutic applications. For instance, a study by Zhu et al. (2015) discusses the development of imidazo[4,5-c]pyridine-7-carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting the importance of structural modifications in enhancing the potency and specificity of such compounds for cancer treatment (Zhu, Wang, Hu, He, Gong, & Xu, 2015).
Molecular Imaging
The synthesis and evaluation of compounds for use in molecular imaging, particularly Positron Emission Tomography (PET), is another area of interest. Wang et al. (2018) synthesized a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the application of structurally complex molecules in the development of new diagnostic tools (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Propriétés
IUPAC Name |
N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-26-10-6-20(7-11-26)27-12-4-19(5-13-27)16-28(15-18-2-8-23-9-3-18)22(29)21-14-24-17-25-21/h2-3,8-9,14,17,19-20H,4-7,10-13,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAASYLTWUSUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)CN(CC3=CC=NC=C3)C(=O)C4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isobutyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-isoxazolecarboxamide](/img/structure/B5601607.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5601621.png)

![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)
![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)
